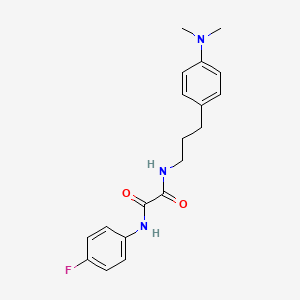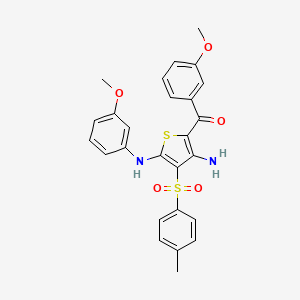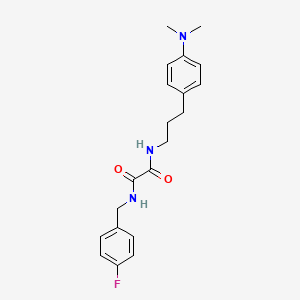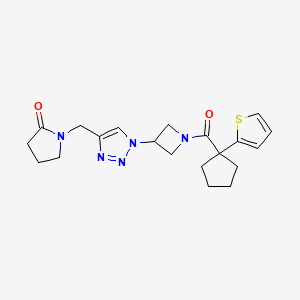
N1-(3-(4-(ジメチルアミノ)フェニル)プロピル)-N2-(4-フルオロフェニル)オキサラミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(4-fluorophenyl)oxalamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a dimethylamino group attached to a phenyl ring, which is further connected to a propyl chain, and an oxalamide linkage to a fluorophenyl group. The unique structure of this compound makes it an interesting subject for research in chemistry, biology, and medicine.
科学的研究の応用
N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(4-fluorophenyl)oxalamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in studies involving protein-ligand interactions and as a probe for biological assays.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(4-fluorophenyl)oxalamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Dimethylaminopropyl Intermediate: This step involves the reaction of dimethylamine with acrylonitrile to form dimethylaminopropionitrile, followed by hydrogenation to yield dimethylaminopropylamine.
Coupling with Fluorophenyl Group: The dimethylaminopropylamine is then reacted with 4-fluorobenzoyl chloride under basic conditions to form the corresponding amide.
Oxalamide Formation: Finally, the amide is reacted with oxalyl chloride to form the desired oxalamide compound.
Industrial Production Methods
Industrial production of N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(4-fluorophenyl)oxalamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(4-fluorophenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The dimethylamino group can be oxidized to form N-oxide derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dimethylamino group yields N-oxide derivatives, while substitution of the fluorine atom can yield various substituted phenyl derivatives.
作用機序
The mechanism of action of N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(4-fluorophenyl)oxalamide involves its interaction with specific molecular targets. The dimethylamino group can interact with various receptors or enzymes, modulating their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity for its target. The oxalamide linkage provides structural stability and rigidity to the molecule, facilitating its interaction with biological targets.
類似化合物との比較
Similar Compounds
- 1-(3-(Dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile
- N4-(2-Amino-4-fluorophenyl)-N1-(3-{2-[2-(3-{[2-(2,6-dioxo-3-piperidyl)-1,3-dioxoisoindolin-4-yl]amino}propoxy)ethoxy]ethoxy}propyl)terephthalamide
Uniqueness
N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(4-fluorophenyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both dimethylamino and fluorophenyl groups allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound for research and development.
特性
IUPAC Name |
N-[3-[4-(dimethylamino)phenyl]propyl]-N'-(4-fluorophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O2/c1-23(2)17-11-5-14(6-12-17)4-3-13-21-18(24)19(25)22-16-9-7-15(20)8-10-16/h5-12H,3-4,13H2,1-2H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDPZXPDZVAVUBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCCNC(=O)C(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-ethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2418257.png)
![Benzyl 8-isopropyl-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B2418258.png)

![4-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}-N,N,6-trimethylpyrimidin-2-amine](/img/structure/B2418261.png)
![2-{8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl}-N-(3-acetamidophenyl)acetamide](/img/structure/B2418262.png)

![(2E)-3-(furan-2-yl)-N-{2-[3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}prop-2-enamide](/img/structure/B2418266.png)

![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(4-fluorobenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2418271.png)
![2-(4-bromophenyl)-1-((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2418272.png)
![3-(3-{Methyl[(3-methyl-1,2-oxazol-5-yl)methyl]amino}azetidin-1-yl)pyrazine-2-carbonitrile](/img/structure/B2418273.png)
![2-{[6-(azepan-1-yl)pyridazin-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide](/img/structure/B2418275.png)

![2-({2-benzyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-1-(4-bromophenyl)ethan-1-one](/img/structure/B2418280.png)
